octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide
CAS No.: 1799978-61-2
Cat. No.: VC2750379
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol
* For research use only. Not for human or veterinary use.
![octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide - 1799978-61-2](/images/structure/VC2750379.png)
Specification
CAS No. | 1799978-61-2 |
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Molecular Formula | C8H15NO2S |
Molecular Weight | 189.28 g/mol |
IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-1H-benzo[d]thiazine 2,2-dioxide |
Standard InChI | InChI=1S/C8H15NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h7-9H,1-6H2 |
Standard InChI Key | KASCEXGVDUUFJA-UHFFFAOYSA-N |
SMILES | C1CCC2CS(=O)(=O)NCC2C1 |
Canonical SMILES | C1CCC2CS(=O)(=O)NCC2C1 |
Introduction
Chemical Structure and Properties
Octahydro-1H-benzo[d] thiazine 2,2-dioxide belongs to the broader class of benzothiazine compounds, specifically featuring a fully saturated (octahydro) ring system. The compound is characterized by a bicyclic structure consisting of a cyclohexane ring fused with a six-membered thiazine ring containing a nitrogen atom and a sulfonyl group (SO₂) . This molecular architecture results in a three-dimensional scaffold with specific conformational properties that may be valuable for medicinal chemistry applications.
Basic Chemical Information
The key chemical parameters of octahydro-1H-benzo[d] thiazine 2,2-dioxide are summarized in Table 1:
Parameter | Value |
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PubChem CID | 118169936 |
Molecular Formula | C₈H₁₅NO₂S |
Molecular Weight | 189.28 g/mol |
CAS Registry Number | 1799978-61-2 |
Alternative Name | 3,4,4a,5,6,7,8,8a-octahydro-1H-benzo[d]thiazine 2,2-dioxide |
Creation Date in PubChem | 2016-02-23 |
Last Modified Date | 2025-04-05 |
Table 1: Chemical identification parameters of octahydro-1H-benzo[d] thiazine 2,2-dioxide
Structural Features
The compound's molecular structure consists of a fully saturated benzene ring (cyclohexane) fused with a thiazine ring. The nitrogen atom at position 1 typically carries a hydrogen atom (hence the 1H designation), while position 2 contains a sulfonyl group with two oxygen atoms (2,2-dioxide). This arrangement creates specific conformational properties and potential hydrogen bonding sites that may be relevant for molecular recognition in biological systems .
Related Compounds and Structural Isomers
Benzothiazine derivatives constitute a diverse family of compounds with various biological activities. A structural isomer of the title compound, octahydro-2H-benzo[b] thiazine 1,1-dioxide, shares the same molecular formula (C₈H₁₅NO₂S) and molecular weight (189.28 g/mol) but features a different ring fusion pattern and nitrogen position .
Comparison with Structural Relatives
Table 2 provides a comparison between octahydro-1H-benzo[d] thiazine 2,2-dioxide and related compounds:
Table 2: Comparison of octahydro-1H-benzo[d] thiazine 2,2-dioxide with structurally related compounds
The structural differences between these compounds, while subtle, can lead to significant variations in their chemical reactivity, physical properties, and biological activities. The position of the nitrogen atom, the pattern of ring fusion, and the degree of saturation all contribute to the unique three-dimensional shape and electronic properties of each molecule.
Structure-Activity Relationships
Understanding the relationship between the structure of octahydro-1H-benzo[d] thiazine 2,2-dioxide and its potential biological activity requires consideration of several key molecular features:
Key Pharmacophoric Elements
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Sulfonamide group (SO₂): This functional group often contributes to biological activity through hydrogen bonding interactions with protein targets, and is found in many therapeutically important compounds.
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Nitrogen atom: The nitrogen at position 1 can serve as a hydrogen bond acceptor or donor, depending on its substitution pattern.
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Conformationally restricted scaffold: The bicyclic system provides a rigid three-dimensional architecture that can position functional groups in specific spatial arrangements for optimal interaction with biological targets.
Comparison with Bioactive Analogues
Related benzothiazine derivatives have shown various biological activities. For example, benzimidazolinopiperazinones, which share some structural similarities with benzothiazine systems, have been synthesized through tandem N-acyliminium ion cyclization–nucleophilic addition reactions with potential applications in medicinal chemistry .
Physical and Spectroscopic Properties
The physical and spectroscopic properties of octahydro-1H-benzo[d] thiazine 2,2-dioxide provide valuable information for its identification, characterization, and analysis.
Spectroscopic Characteristics
Spectroscopic methods are essential for the structural characterization of octahydro-1H-benzo[d] thiazine 2,2-dioxide:
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NMR Spectroscopy: The ¹H NMR spectrum would show complex patterns corresponding to the saturated cyclohexane and thiazine rings, with characteristic chemical shifts for protons adjacent to the nitrogen and sulfone groups.
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IR Spectroscopy: The compound would exhibit characteristic absorption bands for the SO₂ group (typically around 1300-1150 cm⁻¹) and N-H stretching (if present).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 189, corresponding to the molecular weight, along with characteristic fragmentation patterns.
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